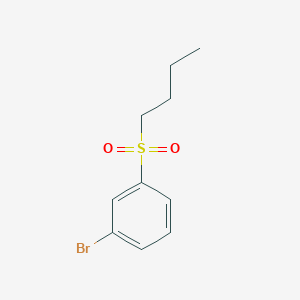
1-Bromo-3-(butane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(butane-1-sulfonyl)benzene is an organic compound with the molecular formula C10H13BrO2S It is a derivative of benzene, where a bromine atom is substituted at the first position and a butane-1-sulfonyl group is attached at the third position
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-(butane-1-sulfonyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in this process is the electrophilic aromatic substitution reaction pathway . This pathway is characterized by the formation of a sigma-bond to the benzene ring, followed by the removal of a proton to yield a substituted benzene ring .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the compound’s action is the substitution of a hydrogen atom on the benzene ring with a bromine atom . This results in the formation of a new compound with altered properties .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For instance, it is recommended to store the compound in a dry environment at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(butane-1-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of phenacyl chloride with sodium tetrafluoroborate in tert-butanol in the presence of sulfur as an anion. This reaction produces a mixture of products, including this compound, which can then be purified by recrystallization from benzene or chloroform .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(butane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are typically used.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
1-Bromo-3-(butane-1-sulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: Similar in structure but with a sulfinyl group instead of a sulfonyl group.
1-Bromo-3-(butylsulfonyl)benzene: Another similar compound with slight variations in the alkyl chain length.
Uniqueness: 1-Bromo-3-(butane-1-sulfonyl)benzene is unique due to its specific substitution pattern and the presence of both bromine and sulfonyl functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-3-butylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIMMHFTKGAENL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616337 |
Source


|
| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215077-78-3 |
Source


|
| Record name | 1-Bromo-3-(butane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
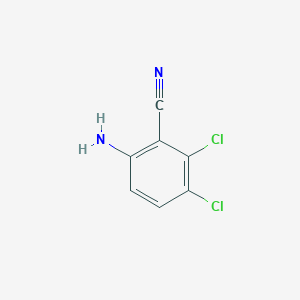
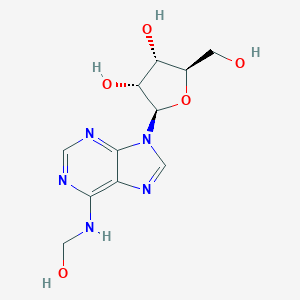
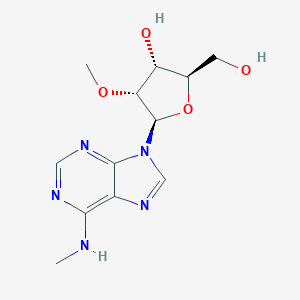
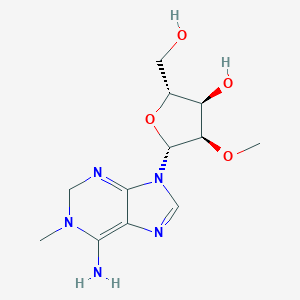
![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)
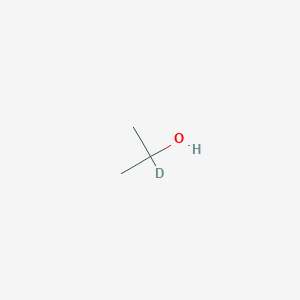
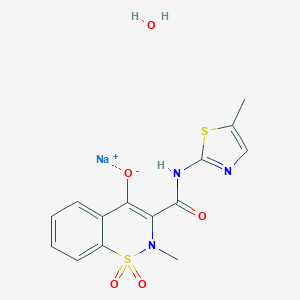



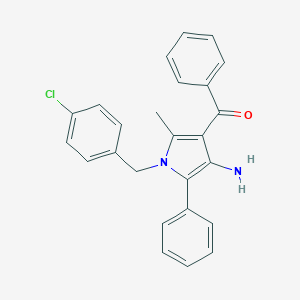
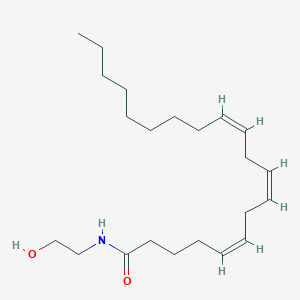

![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)
